molecular formula C15H14N4O2 B2862100 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide CAS No. 1797328-94-9

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide

Cat. No.: B2862100
CAS No.: 1797328-94-9
M. Wt: 282.303
InChI Key: QBYJJRCTDREFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide is a chemical compound offered for research purposes. It is built around the 2-methylpyrazolo[1,5-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential as a protein kinase inhibitor . Derivatives of this core have been investigated for targeting key enzymes involved in diseases such as cancer and inflammatory conditions . For instance, related pyrazolo[1,5-a]pyrimidine compounds have been designed as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases like asthma and COPD . Other research avenues for this chemical class include the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its value in anti-inflammatory research . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-11-7-14-16-8-12(9-19(14)18-11)17-15(20)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYJJRCTDREFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Radiopharmaceutical Analogs: F-DPA and Derivatives

Compound : N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (F-DPA precursor, Fig. 1a, compound 1 in )

  • Structural Differences: F-DPA features a diethyl acetamide group and a 4-(tributylstannyl)phenyl substituent, whereas the target compound has a phenoxyacetamide group and a simpler 2-methylpyrazolo core. The stannyl group in F-DPA enables radiosynthesis (e.g., for [18F] labeling), a property absent in the target compound .
  • Functional Implications: F-DPA derivatives are designed for positron emission tomography (PET) imaging, targeting translocator protein (TSPO) in neurological disorders.

Enzyme Inhibitors: Anagliptin (DPP-IV Inhibitor)

Compound: Anagliptin (N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride)

  • Structural Differences: Anagliptin includes a cyanopyrrolidinyl group critical for dipeptidyl peptidase-IV (DPP-IV) inhibition, absent in the target compound. The carboxamide linker in Anagliptin contrasts with the phenoxyacetamide side chain in the target compound .
  • Functional Implications: The cyanopyrrolidine moiety in Anagliptin confers selectivity for DPP-IV, a key target in type 2 diabetes therapy. The phenoxy group in the target compound may shift selectivity toward other serine proteases or non-enzyme targets .

Antiparasitic Agents: Kinetoplastid Inhibitors

Compound : N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3 in )

  • Structural Differences: This analog replaces the pyrazolo[1,5-a]pyrimidine core with a [1,2,4]triazolo[1,5-a]pyrimidine system. The difluoromethylpyridyl and dimethyloxazole substituents enhance binding to kinetoplastid targets, unlike the target compound’s simpler phenoxy group .
  • Functional Implications: Triazolo-pyrimidine derivatives exhibit potent activity against kinetoplastid parasites (e.g., Trypanosoma spp.).

Key Research Findings and Implications

  • Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via modular approaches, such as Suzuki coupling (used in F-DPA and triazolo analogs), enabling rapid diversification .
  • Substituent-Driven Selectivity: Minor changes (e.g., cyanopyrrolidine vs. phenoxyacetamide) drastically alter target engagement, underscoring the importance of side-chain optimization .
  • Therapeutic Potential: While the target compound’s exact role is uncharacterized, its structural features align with radiopharmaceuticals (lipophilic groups) or enzyme inhibitors (polar acetamide linkers) .

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR) based on recent research findings.

Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine. Its molecular formula is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, and it exhibits various physicochemical properties that influence its biological activity.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse mechanisms of action. Notably:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells .
  • Antimicrobial Properties : Certain analogs demonstrate significant antimicrobial activity against various pathogens, suggesting potential for development as antimicrobial agents .

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Studies have reported that this compound can selectively induce apoptosis in cancer cells, particularly those deficient in p21, a cyclin-dependent kinase inhibitor. This selectivity is crucial for reducing off-target effects in normal tissues .
  • Antimicrobial Effects : The compound has shown promising results against bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationships (SAR)

The SAR studies highlight key modifications that enhance biological activity:

Compound ModificationEffect on Activity
Addition of phenoxy groupIncreased potency against cancer cells
Variation in substituents at the C-7 positionAltered selectivity towards specific kinases
Methylation at the N-positionEnhanced stability and bioavailability

These modifications suggest that careful structural tuning can optimize the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating strong antitumor activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves cyclization of a pyrazolo[1,5-a]pyrimidine core followed by coupling with phenoxyacetic acid derivatives. Key steps include:

  • Cyclization : Use precursors like 2-methylpyrazole and electrophiles under reflux in polar aprotic solvents (e.g., DMF) .
  • Amide Coupling : Activate the carboxylic acid group (e.g., using EDCI/HOBt) and react with the amine group of the pyrazolo[1,5-a]pyrimidine intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Confirm via HPLC (>95%) and NMR .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone; IR for functional groups (amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₄N₄O₂, MW 294.3 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline forms are obtainable .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC against Gram-positive S. aureus, E. faecalis) and biofilm inhibition assays .
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., DPP-IV inhibition for diabetes research) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Modify Substituents : Vary the phenoxy group (e.g., electron-withdrawing vs. donating groups) and pyrazolo[1,5-a]pyrimidine methyl position .
  • Assay Parallelization : Test analogs in parallel against multiple targets (e.g., kinases, antimicrobials) to identify selectivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DDR1 kinase .

Q. How to resolve contradictory data on this compound’s efficacy across studies?

  • Methodology :

  • Assay Conditions : Compare variables like cell passage number, serum concentration, and incubation time. For example, biofilm inhibition efficacy may vary with bacterial growth phase .
  • Metabolic Stability : Test in liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vivo/in vitro results .
  • Structural Confirmation : Re-synthesize the compound and validate purity, as impurities (e.g., unreacted precursors) may skew bioactivity .

Q. What strategies are effective in elucidating the mechanism of action for anticancer activity?

  • Methodology :

  • Kinase Profiling : Use kinase inhibition panels (e.g., DiscoverX) to identify targets like DDR1, which suppresses cancer cell invasion .
  • Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Chemical Proteomics : Employ pull-down assays with biotinylated analogs to isolate interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.